Cas no 181134-66-7 (dispiro[2.0.2?.13]heptane-7-carboxylic acid)

Dispiro[2.0.2?.13]heptane-7-carboxylic acid is a structurally unique spirocyclic carboxylic acid characterized by its rigid, three-dimensional framework. This compound's strained ring system imparts high reactivity and selectivity, making it valuable in synthetic chemistry, particularly for the development of complex molecular architectures. The carboxylic acid functionality allows for further derivatization, enabling its use as a versatile building block in pharmaceuticals, agrochemicals, and materials science. Its compact, sterically defined structure may also enhance binding affinity in drug design, offering potential advantages in target specificity. The compound's stability under various conditions further supports its utility in multistep synthetic routes.
dispiro[2.0.2?.13]heptane-7-carboxylic acid structure
181134-66-7 structure
商品名:dispiro[2.0.2?.13]heptane-7-carboxylic acid
CAS番号:181134-66-7
MF:C8H10O2
メガワット:138.163802623749
MDL:MFCD19231271
CID:4618535
PubChem ID:55301601

dispiro[2.0.2?.13]heptane-7-carboxylic acid 化学的及び物理的性質

名前と識別子

    • dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid
    • Dispiro[2.0.2.1]heptane-7-carboxylic acid
    • Dispiro[2.0.24.13]heptane-7-carboxylic acid
    • Dispiro[2.0.2(4).1(3)]heptane-7-carboxylic acid
    • P19070
    • dispiro[2.0.2?.13]heptane-7-carboxylic acid
    • MDL: MFCD19231271
    • インチ: 1S/C8H10O2/c9-6(10)5-7(1-2-7)8(5)3-4-8/h5H,1-4H2,(H,9,10)
    • InChIKey: ARGZJFVHDICEJO-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C2(CC2)C21CC2)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 205
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 37.3

dispiro[2.0.2?.13]heptane-7-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD0228-250MG
dispiro[2.0.2?.13]heptane-7-carboxylic acid
181134-66-7 97%
250MG
¥ 2,560.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD0228-5G
dispiro[2.0.2?.13]heptane-7-carboxylic acid
181134-66-7 97%
5g
¥ 19,206.00 2023-04-14
abcr
AB544049-100 mg
Dispiro[2.0.2(4).1(3)]heptane-7-carboxylic acid; .
181134-66-7
100MG
€962.60 2022-07-28
abcr
AB544049-
Dispiro[2.0.2(4).1(3)]heptane-7-carboxylic acid; .
181134-66-7
€656.00 2022-07-28
Enamine
EN300-306200-10.0g
dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid
181134-66-7 95%
10.0g
$4914.0 2023-02-25
Enamine
EN300-306200-1.0g
dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid
181134-66-7 95%
1g
$0.0 2023-06-07
Enamine
EN300-306200-5000mg
dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid
181134-66-7 95.0%
5g
$2899.0 2022-02-28
Aaron
AR01B7DM-1g
Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid
181134-66-7 95%
1g
$1359.00 2025-02-09
Aaron
AR01B7DM-500mg
Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid
181134-66-7 95%
500mg
$1066.00 2025-02-09
Aaron
AR01B7DM-10g
dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid
181134-66-7 95%
10g
$6782.00 2023-12-14

dispiro[2.0.2?.13]heptane-7-carboxylic acid 関連文献

dispiro[2.0.2?.13]heptane-7-carboxylic acidに関する追加情報

Dispiro[2.0.2?.13]Heptane-7-Carboxylic Acid (CAS No. 181134-66-7): A Comprehensive Overview

Dispiro[2.0.2?.13]heptane-7-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 181134-66-7, is a sophisticated organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound belongs to a class of spirocyclic molecules, which are characterized by their unique structural framework consisting of two or more rings that are interconnected at one or more common atoms. The specific structure of dispiro[2.0.2?.13]heptane-7-carboxylic acid imparts distinct chemical and pharmacological properties, making it a subject of intense study for potential applications in drug development and material science.

The molecular architecture of dispiro[2.0.2?.13]heptane-7-carboxylic acid is characterized by its spirocyclic core, which consists of three rings: two six-membered rings and one five-membered ring, all linked at specific positions to form a rigid and stable structure. This unique arrangement contributes to the compound's stability and reactivity, making it a valuable scaffold for synthesizing more complex molecules. The presence of a carboxylic acid functional group at the 7-position further enhances its utility in various chemical transformations, including esterification, amidation, and other derivatization reactions.

In recent years, there has been growing interest in spirocyclic compounds due to their potential biological activities and structural diversity. The rigid framework of these molecules often leads to high binding affinity and selectivity, which are crucial properties for developing novel therapeutic agents. Dispiro[2.0.2?.13]heptane-7-carboxylic acid, with its well-defined three-dimensional structure, has been explored as a building block for designing molecules with specific pharmacological targets.

One of the most compelling aspects of dispiro[2.0.2?.13]heptane-7-carboxylic acid is its versatility in medicinal chemistry applications. Researchers have leveraged its structural features to develop molecules with potential applications in various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. For instance, studies have shown that derivatives of this compound can interact with specific biological receptors, modulating cellular signaling pathways that are implicated in disease processes.

The synthesis of dispiro[2.0.2?.13]heptane-7-carboxylic acid presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis methods, have been employed to construct the complex framework efficiently. These methodologies not only enhance the accessibility of the compound but also allow for structural modifications to tailor its biological properties.

The pharmacological evaluation of dispiro[2.0.2?.13]heptane-7-carboxylic acid has revealed several promising characteristics. Preclinical studies indicate that derivatives of this compound exhibit inhibitory activity against various enzymes and receptors involved in disease mechanisms. For example, certain analogs have demonstrated potent effects on enzymes such as kinases and phosphodiesterases, which are key targets in cancer therapy. Additionally, the compound's ability to cross the blood-brain barrier has made it an attractive candidate for developing treatments for neurological disorders.

The material science applications of dispiro[2.0.2?.13]heptane-7-carboxylic acid are also noteworthy. Its rigid structure and functional groups make it suitable for designing polymers with unique mechanical and thermal properties. These materials can be engineered for use in advanced coatings, adhesives, and even specialty plastics where high performance is required.

In conclusion, dispiro[2.0.2?.13]heptane-7-carboxylic acid (CAS No. 181134-66-7) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features, coupled with its reactivity and biological activity, make it a valuable asset for researchers seeking to develop innovative solutions in these fields.

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